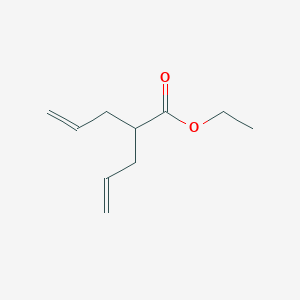

Ethyl 2-allylpent-4-enoate

Vue d'ensemble

Description

Ethyl 2-allylpent-4-enoate is a compound that falls within the broader category of organic molecules containing allyl groups and enoate moieties. While the specific compound "Ethyl 2-allylpent-4-enoate" is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of Ethyl 2-allylpent-4-enoate.

Synthesis Analysis

The synthesis of related compounds often involves catalytic reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a ruthenium-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3] . Similarly, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been reported, which could be relevant to the synthesis of Ethyl 2-allylpent-4-enoate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined . Additionally, the structure of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was identified using FT-IR, 1H and 13C NMR, UV–Vis, and single-crystal X-ray diffraction . These techniques could be applied to Ethyl 2-allylpent-4-enoate to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to Ethyl 2-allylpent-4-enoate can be inferred from the literature. For instance, the anionic [3 + 2] cycloaddition of allyl anions to double bonds is a route to five-membered rings, which may be relevant to reactions involving Ethyl 2-allylpent-4-enoate . Additionally, the reaction of 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol to form ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate provides insights into halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 2-allylpent-4-enoate can be characterized using computational and experimental methods. Density functional theory (DFT) calculations have been used to elucidate the solid-state structure, conformation, and spectroscopic properties of ethyl 2-cyano-3-alkoxypent-2-enoates . Similarly, DFT/B3LYP calculations, including HOMO-LUMO analysis and molecular docking studies, have been performed on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . These methods could be applied to determine the properties of Ethyl 2-allylpent-4-enoate.

Applications De Recherche Scientifique

Crystal Packing Interactions

Ethyl 2-allylpent-4-enoate and its derivatives exhibit unique crystal packing interactions. A study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveals rare N⋯π and O⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, forming distinct structural motifs (Zhang, Wu, & Zhang, 2011).

Synthesis of α-Amino Acid Derivatives

Hopkins and Malinakova (2007) demonstrated the synthesis of highly substituted unnatural α-amino esters using ethyl 2-allylpent-4-enoate derivatives. They employed a Pd(II)-catalyzed three-component coupling method, showcasing the chemical versatility of these compounds (Hopkins & Malinakova, 2007).

Enantioselective Hydrogenation

The compound has been used in the enantioselective hydrogenation process. Meng, Zhu, and Zhang (2008) achieved high enantioselectivity in the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).

Synthesis of Trisubstituted Alkenes

Das, Majhi, and Banerjee (2006) explored the synthesis of trisubstituted alkenes using Baylis–Hillman adducts and ethyl 2-allylpent-4-enoate derivatives. Their method involved distinct heterogeneous catalysts for stereoselective synthesis (Das, Majhi, & Banerjee, 2006).

Preparation of Liquid Crystalline Polysiloxanes

Bracon et al. (2000) synthesized monomers, including ethyl 2-allylpent-4-enoate derivatives, for the production of side chain liquid crystalline polysiloxanes. These compounds demonstrated smectogen properties and varied morphological characteristics (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Enzyme Catalyzed Synthesis

Classen et al. (2014) reported an enzyme-catalyzed synthesis of chiral γ-butyrolactones using ethyl 2-allylpent-4-enoate derivatives. This process was characterized by high yield and enantioselectivity, underlining the biocatalytic potential of these compounds (Classen, Korpak, Schölzel, & Pietruszka, 2014).

Air/Water Interface Self-Organization

Nikolova et al. (2008) studied the self-organization of ethyl 2-allylpent-4-enoate derivatives at the air/water interface. Their research provides insights into the phase behavior and stability of these compounds in specific environments (Nikolova, Zhang, Chen, Chi, & Haufe, 2008).

Biohydrogenation Studies

Ferraboschi et al. (1987) investigated the biohydrogenation of unsaturated compounds, including ethyl 2-allylpent-4-enoate derivatives, by Saccharomyces cerevisiae. This study contributes to the understanding of the stereochemical aspects of biohydrogenation processes (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).

Metathesis Reactions

Keller (1991) explored the metathesis reactions of ethyl 2-allylpent-4-enoate, highlighting the functional versatility and reactivity of these compounds in synthetic chemistry (Keller, 1991).

Safety And Hazards

Propriétés

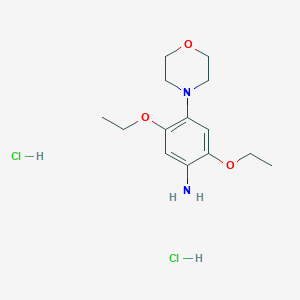

IUPAC Name |

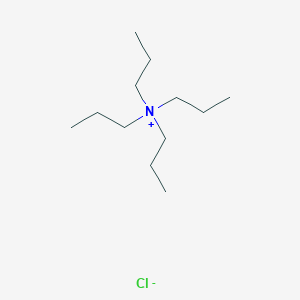

ethyl 2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKJTLFVKISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-allylpent-4-enoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)